molecular formula C31H24BrClN4O4 B11433794 1-{2-[(4-bromophenyl)amino]-2-oxoethyl}-N-(2-chlorobenzyl)-3-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide

1-{2-[(4-bromophenyl)amino]-2-oxoethyl}-N-(2-chlorobenzyl)-3-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Cat. No.: B11433794
M. Wt: 631.9 g/mol
InChI Key: LMZXAKNRZNUUOB-UHFFFAOYSA-N
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Description

1-{[(4-BROMOPHENYL)CARBAMOYL]METHYL}-N-[(2-CHLOROPHENYL)METHYL]-3-(4-METHYLPHENYL)-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLINE-7-CARBOXAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound features a quinazoline core, which is a bicyclic structure composed of fused benzene and pyrimidine rings. The presence of multiple substituents, including bromophenyl, chlorophenyl, and methylphenyl groups, contributes to its unique chemical properties and potential biological activities.

Preparation Methods

The synthesis of 1-{[(4-BROMOPHENYL)CARBAMOYL]METHYL}-N-[(2-CHLOROPHENYL)METHYL]-3-(4-METHYLPHENYL)-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLINE-7-CARBOXAMIDE involves several steps, typically starting with the preparation of the quinazoline core. The synthetic route may include the following steps:

    Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors, such as anthranilic acid derivatives, with formamide or other suitable reagents.

    Introduction of Substituents: The bromophenyl, chlorophenyl, and methylphenyl groups can be introduced through various substitution reactions, such as nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-{[(4-BROMOPHENYL)CARBAMOYL]METHYL}-N-[(2-CHLOROPHENYL)METHYL]-3-(4-METHYLPHENYL)-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLINE-7-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols or amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common reagents and conditions used in these reactions include strong acids or bases, transition metal catalysts, and various solvents. Major products formed from these reactions depend on the specific reaction pathway and conditions employed.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Its potential biological activities, such as enzyme inhibition or receptor binding, make it a candidate for drug discovery and development.

    Medicine: The compound may exhibit therapeutic properties, such as anti-inflammatory, anticancer, or antimicrobial activities, warranting further investigation.

    Industry: It can be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 1-{[(4-BROMOPHENYL)CARBAMOYL]METHYL}-N-[(2-CHLOROPHENYL)METHYL]-3-(4-METHYLPHENYL)-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLINE-7-CARBOXAMIDE depends on its specific interactions with molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are likely mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects.

Comparison with Similar Compounds

Similar compounds to 1-{[(4-BROMOPHENYL)CARBAMOYL]METHYL}-N-[(2-CHLOROPHENYL)METHYL]-3-(4-METHYLPHENYL)-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLINE-7-CARBOXAMIDE include other quinazoline derivatives with different substituents. These compounds may share similar core structures but differ in their specific chemical properties and biological activities. Examples of similar compounds include:

The uniqueness of 1-{[(4-BROMOPHENYL)CARBAMOYL]METHYL}-N-[(2-CHLOROPHENYL)METHYL]-3-(4-METHYLPHENYL)-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLINE-7-CARBOXAMIDE lies in its specific combination of substituents, which may confer distinct chemical and biological properties compared to other quinazoline derivatives.

Properties

Molecular Formula

C31H24BrClN4O4

Molecular Weight

631.9 g/mol

IUPAC Name

1-[2-(4-bromoanilino)-2-oxoethyl]-N-[(2-chlorophenyl)methyl]-3-(4-methylphenyl)-2,4-dioxoquinazoline-7-carboxamide

InChI

InChI=1S/C31H24BrClN4O4/c1-19-6-13-24(14-7-19)37-30(40)25-15-8-20(29(39)34-17-21-4-2-3-5-26(21)33)16-27(25)36(31(37)41)18-28(38)35-23-11-9-22(32)10-12-23/h2-16H,17-18H2,1H3,(H,34,39)(H,35,38)

InChI Key

LMZXAKNRZNUUOB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(C=C(C=C3)C(=O)NCC4=CC=CC=C4Cl)N(C2=O)CC(=O)NC5=CC=C(C=C5)Br

Origin of Product

United States

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